molecular formula C8H11BrO B13204323 2-(3-Bromo-2-methylpropyl)furan

2-(3-Bromo-2-methylpropyl)furan

Cat. No.: B13204323
M. Wt: 203.08 g/mol
InChI Key: NXZSNFRZQJDEKX-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-methylpropyl)furan: is an organic compound that belongs to the class of furans, which are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-2-methylpropyl)furan can be achieved through several methods. One common approach involves the bromination of 2-methylpropylfuran. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromo-2-methylpropyl)furan undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), amine (NH2-), or thiol (SH-).

    Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction Reactions: The compound can be reduced to form the corresponding alkylfuran.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiol compounds. These reactions are typically carried out in polar solvents such as water or ethanol.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents like tetrahydrofuran (THF).

Major Products:

    Substitution Reactions: Products include hydroxylated, aminated, or thiolated furans.

    Oxidation Reactions: Products include furanones and other oxygenated derivatives.

    Reduction Reactions: Products include alkylfurans.

Scientific Research Applications

Chemistry: 2-(3-Bromo-2-methylpropyl)furan is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the development of novel therapeutic agents targeting specific biological pathways.

Industry: The compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties, such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-methylpropyl)furan depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, which enhances the binding affinity of the compound to its target. The furan ring can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

  • 2-(3-Chloro-2-methylpropyl)furan
  • 2-(3-Iodo-2-methylpropyl)furan
  • 2-(3-Methyl-2-methylpropyl)furan

Comparison: 2-(3-Bromo-2-methylpropyl)furan is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where halogen bonding or selective reactivity is desired.

Properties

Molecular Formula

C8H11BrO

Molecular Weight

203.08 g/mol

IUPAC Name

2-(3-bromo-2-methylpropyl)furan

InChI

InChI=1S/C8H11BrO/c1-7(6-9)5-8-3-2-4-10-8/h2-4,7H,5-6H2,1H3

InChI Key

NXZSNFRZQJDEKX-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CO1)CBr

Origin of Product

United States

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